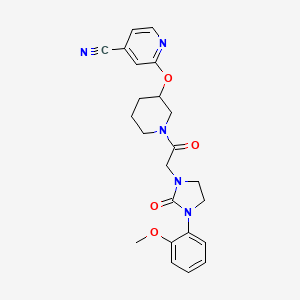
2-((1-(2-(3-(2-Methoxyphenyl)-2-oxoimidazolidin-1-yl)acetyl)piperidin-3-yl)oxy)isonicotinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((1-(2-(3-(2-Methoxyphenyl)-2-oxoimidazolidin-1-yl)acetyl)piperidin-3-yl)oxy)isonicotinonitrile is a useful research compound. Its molecular formula is C23H25N5O4 and its molecular weight is 435.484. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((1-(2-(3-(2-Methoxyphenyl)-2-oxoimidazolidin-1-yl)acetyl)piperidin-3-yl)oxy)isonicotinonitrile is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound consists of several functional groups, including an imidazolidinone ring, a piperidine moiety, and a nitrile group. Its molecular formula is C17H20N4O3, with a molecular weight of approximately 344.37 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C17H20N4O3 |
| Molecular Weight | 344.37 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial steps may include the formation of the imidazolidinone ring from 2-methoxybenzaldehyde and glycine derivatives, followed by the coupling with piperidine and subsequent modifications to introduce the isonicotinonitrile moiety.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives containing methoxyphenyl groups have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar properties.
Anticancer Activity
Studies have explored the anticancer potential of imidazolidinone derivatives. In vitro assays demonstrated that certain analogs inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. The exact mechanism often involves the modulation of signaling pathways related to cell survival.
Neuropharmacological Effects
Piperidine-containing compounds are known for their interaction with neurotransmitter systems. Preliminary studies suggest that this compound may influence dopamine and serotonin receptors, potentially offering therapeutic benefits in neurodegenerative diseases or mood disorders.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways critical to microbial survival or cancer cell growth.
- Receptor Modulation : The piperidine structure allows for binding to neurotransmitter receptors, affecting neuronal signaling pathways.
Case Studies
- Antimicrobial Activity : A study published in Journal of Medicinal Chemistry reported that similar compounds demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 5 µg/mL.
- Anticancer Studies : Research involving imidazolidinone derivatives showed a dose-dependent reduction in viability of MCF-7 breast cancer cells, with IC50 values ranging from 10 to 30 µM depending on the derivative.
- Neuropharmacological Assessment : A recent investigation into piperidine derivatives revealed significant binding affinity to dopamine D2 receptors, with Ki values indicating potential for further development as neuroprotective agents.
属性
IUPAC Name |
2-[1-[2-[3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl]acetyl]piperidin-3-yl]oxypyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O4/c1-31-20-7-3-2-6-19(20)28-12-11-27(23(28)30)16-22(29)26-10-4-5-18(15-26)32-21-13-17(14-24)8-9-25-21/h2-3,6-9,13,18H,4-5,10-12,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMFSCWUDHJAMOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(C2=O)CC(=O)N3CCCC(C3)OC4=NC=CC(=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













